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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)malonaldehyde

Cat. No.: B100980

In-Depth Technical Guide: 2-(4-
Nitrophenyl)malonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)malonaldehyde,
covering its chemical structure, nomenclature, physicochemical properties, and key
experimental applications. The information is intended to support research and development
activities where this compound or its analogs are of interest.

Chemical Identity and Structure

2-(4-Nitrophenyl)malonaldehyde, also known by its IUPAC name 2-(4-
nitrophenyl)propanedial, is an organic compound featuring a malonaldehyde core substituted
with a 4-nitrophenyl group at the central carbon position.[1][2] This substitution significantly
influences the molecule's reactivity and properties compared to unsubstituted
malondialdehyde.

e IUPAC Name: 2-(4-nitrophenyl)propanedial[1]
e Synonyms: 2-(4-Nitrophenyl)malondialdehyde, (4-Nitrophenyl)propanedial[2][3]

e CAS Number: 18915-53-2[2]
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e Molecular Formula: CoH7NOa4[1][4]

e Structure:

Physicochemical and Spectrometric Data

The key quantitative properties of 2-(4-nitrophenyl)malonaldehyde are summarized in the
table below. This data is essential for experimental design, including solvent selection, reaction
temperature, and analytical characterization.

Property Value Reference(s)
Molecular Weight 193.16 g/mol [2][4]
Monoisotopic Mass 193.0375 Da [1]
Appearance Beige solid [2]

Melting Point 231-233 °C (decomposes) [2]

Predicted XlogP 1.1 [1]

Mass Spectrometry Data (Predicted Collision Cross Section, A2)[1]
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Adduct m/z Predicted CCS (A2
[M+H]* 194.04478 137.3
[M+Na]* 216.02672 144.6
[M-H]- 192.03022 141.2

Experimental Protocols
Proposed Synthesis: Vilsmeier-Haack Formylation

While a specific, peer-reviewed synthesis for 2-(4-nitrophenyl)malonaldehyde is not readily
available in the searched literature, a plausible and established method is the Vilsmeier-Haack
reaction. This reaction is widely used for the formylation of electron-rich aromatic compounds
and activated aliphatic substrates.[5][6] The proposed synthesis would involve the diformylation
of a suitable precursor, such as 4-nitrophenylacetic acid, using the Vilsmeier reagent generated
in situ from phosphorus oxychloride (POCIs) and N,N-dimethylformamide (DMF).

Methodology:

o Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and
a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, ~3-4
equivalents). Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POClIs, ~2
equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C. Stir
the mixture for an additional 30-60 minutes to ensure the complete formation of the
electrophilic chloroiminium salt (Vilsmeier reagent).

o Formylation: Dissolve the starting material, 4-nitrophenylacetic acid (1 equivalent), in a
minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier
reagent.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat to 60-80 °C for several hours. The reaction progress should be
monitored using Thin Layer Chromatography (TLC).

» Work-up and Hydrolysis: Cool the reaction mixture and pour it slowly onto crushed ice.
Basify the solution by adding a cold aqueous solution of sodium hydroxide or sodium
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carbonate to hydrolyze the iminium intermediate to the final dialdehyde. This step should be
performed carefully under cooling.

 [solation and Purification: The resulting solid product can be collected by filtration, washed
with cold water, and dried. Further purification can be achieved by recrystallization from a
suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Caption: Proposed synthesis workflow for 2-(4-nitrophenyl)malonaldehyde via Vilsmeier-
Haack reaction.

Application in Thiobarbituric Acid Reactive Substances
(TBARS) Assay

Malondialdehyde (MDA) and its derivatives are well-known biomarkers for lipid peroxidation, a
process indicative of oxidative stress.[7] The most common method for their quantification is
the Thiobarbituric Acid Reactive Substances (TBARS) assay.[8] In this assay, the
malonaldehyde derivative reacts with two equivalents of 2-thiobarbituric acid (TBA) under
acidic conditions and heat to produce a stable, pink-colored fluorescent adduct, which can be
guantified spectrophotometrically.[7][9]

Methodology:
» Reagent Preparation:

o TBA Reagent: Prepare a solution of 0.5% (w/v) 2-thiobarbituric acid in 20% (v/v)
trichloroacetic acid (TCA). Gentle heating may be required to dissolve the TBA.

o Acid Reagent: 1 M Phosphoric acid or 2.5 N HCI can be used to maintain an acidic
environment.[9]

o Antioxidant: Add butylated hydroxytoluene (BHT) to the sample to prevent ex vivo lipid
peroxidation during the assay.[9]

o Sample/Standard Preparation: Prepare a standard curve using a known concentration of 2-
(4-nitrophenyl)malonaldehyde or a standard precursor like 1,1,3,3-tetramethoxypropane.
Prepare biological or test samples in an appropriate buffer.

o Reaction: To 250 pL of the sample or standard in a microcentrifuge vial, add 250 pL of the
Acid Reagent followed by 250 pL of the TBA Reagent.[9]

 Incubation: Vortex the mixture vigorously and incubate at 60-95 °C for 60 minutes.[9][10]
This promotes the hydrolysis of any bound aldehyde and the subsequent reaction with TBA.
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o Measurement: After incubation, cool the vials on ice for 10 minutes to stop the reaction.
Centrifuge at 10,000 xg for 2-5 minutes to pellet any precipitate.[9]

» Quantification: Transfer the clear supernatant to a cuvette or a 96-well plate. Measure the
absorbance of the resulting pink chromogen at its maximum wavelength, which is typically
around 532 nm.[11] The concentration of the malonaldehyde derivative in the sample is
determined by comparing its absorbance to the standard curve.

Signaling Pathways and Logical Relationships
Role in Oxidative Stress Measurement

2-(4-Nitrophenyl)malonaldehyde serves as an analog for malondialdehyde (MDA), a key end-
product of polyunsaturated fatty acid (PUFA) peroxidation. The logical pathway from oxidative
stress to its detection using an MDA analog is a cornerstone of toxicology and disease
research.
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Caption: Logical workflow from oxidative stress to detection via the TBARS assay for
malondialdehyde.

TBARS Chromophore Formation
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The fundamental chemical reaction in the TBARS assay involves the nucleophilic attack of TBA
on the dialdehyde. This occurs in a 2:1 stoichiometric ratio, leading to the formation of a
conjugated trimethine dye, which is responsible for the characteristic pink color.

(2-(4-Nitrophenyl)malonaldehyde)

2-Thiobarbituric Acid . 2-Thiobarbituric Acid
(TBA) (TBA)

1steq.

Condensation Intermediate

+2nd eq. TBA
(Cyclization & Dehydration)

MDA-(TBA)z Adduct

(Pink Chromophore, Amax = 532 nm)

Click to download full resolution via product page

Caption: Reaction pathway for the formation of the chromophoric adduct in the TBARS assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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